6-Bromo-2-(bromomethyl)thiazolo[5,4-b]pyridine
Description
Significance of Nitrogen Heterocycles in Contemporary Synthetic Chemistry
Nitrogen-containing heterocycles are fundamental building blocks in the realm of organic chemistry, forming the core structures of a vast array of natural products, pharmaceuticals, and functional materials. Their prevalence stems from the unique chemical properties imparted by the nitrogen atom, which can influence a molecule's reactivity, conformation, and biological activity. These compounds are integral to the development of new therapeutic agents, agrochemicals, and catalysts, making the exploration of novel heterocyclic systems a continuous priority for synthetic chemists.
Overview of Thiazolo[5,4-b]pyridine (B1319707) Derivatives as Versatile Building Blocks and Functional Molecules
Within the broad family of nitrogen heterocycles, thiazolo[5,4-b]pyridine derivatives have garnered considerable attention. This fused bicyclic system, containing both thiazole (B1198619) and pyridine (B92270) rings, offers a rigid and planar scaffold that is amenable to a wide range of chemical modifications. Researchers have successfully synthesized a variety of substituted thiazolo[5,4-b]pyridines, demonstrating their utility as versatile building blocks for the construction of more complex molecules. These derivatives have shown promise in medicinal chemistry, with studies revealing their potential as inhibitors of various enzymes, including kinases, which are crucial targets in cancer therapy.
Rationale for Focused Research on 6-Bromo-2-(bromomethyl)thiazolo[5,4-b]pyridine as a Key Intermediate
The strategic placement of reactive functional groups on the thiazolo[5,4-b]pyridine core is crucial for its application as a synthetic intermediate. The compound this compound is of particular interest due to the presence of two reactive bromine atoms at distinct positions. The bromo group on the pyridine ring and the bromomethyl group on the thiazole ring offer orthogonal handles for sequential chemical transformations.
The bromomethyl group is especially valuable as it can readily participate in nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups. This reactivity makes this compound a key intermediate for the synthesis of libraries of compounds with diverse structures and, consequently, a range of biological activities. The bromo substituent on the pyridine ring can also be utilized in cross-coupling reactions to further elaborate the molecular structure.
Table 1: Physicochemical Properties of 6-Bromo-2-methylthiazolo[5,4-b]pyridine
| Property | Value |
|---|---|
| CAS Number | 886372-92-5 |
| Molecular Formula | C₇H₅BrN₂S |
| IUPAC Name | 6-bromo-2-methyl- nih.govthiazolo[5,4-b]pyridine |
The synthesis of this compound would likely involve the free-radical bromination of the methyl group of 6-Bromo-2-methylthiazolo[5,4-b]pyridine. This type of reaction is commonly achieved using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator. masterorganicchemistry.com The bromination of the methyl group on a thiazole ring is a known transformation, making this a plausible synthetic route.
The dual reactivity of this compound positions it as a highly valuable tool for medicinal chemists and organic synthesists, enabling the efficient construction of novel molecules with potential therapeutic applications. Further research into the synthesis, characterization, and reactivity of this key intermediate is warranted to fully unlock its potential in advanced chemical research.
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-2-(bromomethyl)-[1,3]thiazolo[5,4-b]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2S/c8-2-6-11-5-1-4(9)3-10-7(5)12-6/h1,3H,2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKGTGYKQPYRGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1N=C(S2)CBr)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity Profile and Transformational Chemistry of 6 Bromo 2 Bromomethyl Thiazolo 5,4 B Pyridine
Reactivity of the Bromomethyl Group as a Strategic Synthetic Handle
The 2-(bromomethyl) group is analogous to a benzylic bromide, rendering the methylene (B1212753) carbon highly electrophilic and susceptible to a range of transformations. The stability of the potential carbocation or radical intermediate, due to resonance delocalization into the thiazolo[5,4-b]pyridine (B1319707) ring system, dictates its reactivity profile.
The carbon-bromine bond in the bromomethyl group is readily cleaved by a wide array of nucleophiles, making nucleophilic substitution a primary pathway for introducing diverse functional groups. khanacademy.orgfiveable.me This reaction typically proceeds via an SN2 mechanism, although an SN1 pathway can be involved depending on the reaction conditions and the nucleophile's strength. khanacademy.org This reactivity allows for the facile construction of new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds at the C2-methyl position.
Table 1: Examples of Nucleophilic Displacement Reactions at the Bromomethyl Position
| Nucleophile Class | Example Nucleophile | Reagent Example | Product Functional Group |
|---|---|---|---|
| Amines | Primary/Secondary Amine | R¹R²NH | -CH₂-NR¹R² (Aminomethyl) |
| Thiols | Thiolate | R-SNa | -CH₂-SR (Thioether) |
| Alkoxides | Alkoxide | R-ONa | -CH₂-OR (Ether) |
| Carboxylates | Carboxylate | R-COONa | -CH₂-O-C(=O)R (Ester) |
| Cyanide | Cyanide Ion | KCN | -CH₂-CN (Nitrile) |
| Azide | Azide Ion | NaN₃ | -CH₂-N₃ (Azidomethyl) |
The high reactivity of α-haloketone derivatives in similar thiazole (B1198619) systems underscores the susceptibility of the bromomethyl group to nucleophilic attack. nih.gov
The bromomethyl group can be converted into organometallic intermediates, most notably Grignard reagents. This transformation is typically achieved by reacting the compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). mnstate.edubyjus.comwikipedia.org The resulting Grignard reagent, 6-bromo-2-(magnesiobromomethyl)thiazolo[5,4-b]pyridine, effectively reverses the polarity of the methylene carbon, turning it into a potent nucleophile. youtube.com
This organometallic species can then react with a variety of electrophiles, including:
Carbonyl compounds: Aldehydes and ketones react to form secondary and tertiary alcohols, respectively.
Carbon dioxide: Carboxylation leads to the formation of a carboxylic acid derivative.
Nitriles: Reaction with nitriles followed by hydrolysis yields ketones.
This two-step sequence of Grignard formation and subsequent reaction significantly expands the scope of possible C-C bond-forming reactions at this position.
The C-Br bond of the bromomethyl group can undergo homolytic cleavage, particularly under thermal or photochemical conditions, to generate a resonance-stabilized "benzylic-type" radical. masterorganicchemistry.comchemistrysteps.com The stability of this radical intermediate, delocalized over the aromatic thiazolopyridine system, makes the bromomethyl group a participant in free-radical reactions. masterorganicchemistry.com
A key example is the free-radical bromination of alkyl groups adjacent to an aromatic ring, which proceeds via a stable benzylic radical. masterorganicchemistry.comresearchgate.net By analogy, the 2-(bromomethyl)thiazolo[5,4-b]pyridine scaffold can engage in radical-mediated C-C bond formations. For instance, in atom transfer radical addition (ATRA) reactions, the radical intermediate can add across alkenes and alkynes. These reactions are often initiated by radical initiators like azobisisobutyronitrile (AIBN) or through photoredox catalysis.
Reactivity of the Bromo Substituent on the Pyridine (B92270) Ring
The bromo substituent at the C6-position is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through transition metal-catalyzed cross-coupling reactions.
The C(sp²)–Br bond on the pyridine ring is an ideal electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. These methods are foundational in modern organic synthesis due to their broad functional group tolerance and high efficiency.
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (boronic acid or boronic ester) to form a C-C bond. nih.govresearchgate.net It is widely used to synthesize biaryl and heteroaryl compounds. The reaction of various bromopyridines in Suzuki couplings is well-documented. nih.govbeilstein-journals.org
Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, providing a direct route to aryl-substituted alkynes. scirp.orgsemanticscholar.org The reaction is typically co-catalyzed by palladium and copper salts. soton.ac.ukscirp.org The Sonogashira coupling of the closely related 6-bromo-3-fluoro-2-cyanopyridine with various alkynes proceeds efficiently, highlighting the suitability of the 6-bromo-pyridine scaffold for this transformation. soton.ac.uk
Buchwald-Hartwig Amination: This powerful method forms a C-N bond by coupling the aryl bromide with a primary or secondary amine. nih.govchemspider.comwikipedia.org The reaction has been successfully applied to various 2-bromopyridines, demonstrating its utility for functionalizing the pyridine core with diverse amino groups. figshare.comresearchgate.net
Table 2: Typical Conditions for Cross-Coupling Reactions at the C6-Bromo Position
| Reaction Name | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Product |
|---|---|---|---|---|
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | Pd(PPh₃)₄ or Pd(OAc)₂ / SPhos | K₂CO₃, K₃PO₄ | 6-Aryl/Vinyl-thiazolo[5,4-b]pyridine |
| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂ / CuI | Et₃N, DiPEA | 6-Alkynyl-thiazolo[5,4-b]pyridine |
| Buchwald-Hartwig | Amine (R¹R²NH) | Pd₂(dba)₃ / BINAP or XPhos | NaOtBu, Cs₂CO₃ | 6-Amino-thiazolo[5,4-b]pyridine |
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. baranlab.orguwindsor.ca In this process, a directing metalation group (DMG) coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. For the thiazolo[5,4-b]pyridine system, the pyridine and thiazole nitrogen atoms could potentially direct metalation to the C7 position.
However, a significant competing reaction for aryl bromides is metal-halogen exchange, where the organolithium reagent swaps its lithium atom for the bromine. uwindsor.caresearchgate.net This process is often much faster than deprotonation, especially with bases like n-butyllithium or tert-butyllithium (B1211817) at the C6-bromo position. researchgate.netnih.gov
To achieve selective deprotonation at C7 while avoiding Li-Br exchange at C6, specialized bases are often required. Highly hindered amide bases such as lithium tetramethylpiperidide (LiTMP) or mixed Mg/Li amide bases (e.g., TMPMgCl·LiCl) can favor kinetic deprotonation at the most acidic site (C7) over metal-halogen exchange. harvard.edu Following successful metalation, the resulting organometallic intermediate can be trapped with various electrophiles (e.g., I₂, DMF, CO₂, aldehydes) to install a new functional group at the C7 position.
Exploration of Electrophilic and Nucleophilic Aromatic Substitution Pathways on the Thiazolo[5,4-b]pyridine System
The thiazolo[5,4-b]pyridine core, present in 6-Bromo-2-(bromomethyl)thiazolo[5,4-b]pyridine, exhibits a distinct reactivity profile towards aromatic substitution reactions, largely governed by the electronic properties of the fused heterocyclic system. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, and this effect is further modulated by the fused thiazole ring.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine portion of the thiazolo[5,4-b]pyridine scaffold renders it susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the ring nitrogen. In the case of this compound, the bromine atom at the 6-position is analogous to a 4-halopyridine, making it a prime site for nucleophilic attack.
Studies on analogous systems, such as 3,6-dibromoisothiazolo[4,5-b]pyridine, have demonstrated the feasibility of regioselective nucleophilic aromatic substitution. In these instances, various nitrogen-based nucleophiles have been shown to displace a bromine atom, affording substituted amine derivatives in good yields. This suggests that the 6-bromo substituent on the thiazolo[5,4-b]pyridine ring can be readily displaced by a range of nucleophiles, including amines, alkoxides, and thiolates, to introduce diverse functionalities.
The general mechanism for this transformation involves the attack of the nucleophile on the carbon atom bearing the bromine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing nitrogen atom of the pyridine ring. Subsequent expulsion of the bromide ion restores the aromaticity of the ring, yielding the substituted product.
Furthermore, the bromine atom at the 6-position can be utilized in transition-metal-catalyzed cross-coupling reactions. For instance, Suzuki coupling reactions with various aryl boronic acids can be employed to form carbon-carbon bonds, thereby introducing aryl or heteroaryl substituents at this position. This transformation significantly expands the synthetic utility of the 6-bromo-thiazolo[5,4-b]pyridine scaffold.
Electrophilic Aromatic Substitution (SEAr)
In contrast to its reactivity towards nucleophiles, the thiazolo[5,4-b]pyridine system is generally resistant to electrophilic aromatic substitution. The electron-withdrawing character of both the pyridine nitrogen and the fused thiazole ring deactivates the aromatic system towards attack by electrophiles. This deactivation is a common feature of many nitrogen-containing heterocyclic compounds.
Theoretical and experimental studies on similar electron-deficient heterocyclic systems, such as thiazolo[5,4-d]thiazole (B1587360), have shown them to be inert towards common electrophilic substitution reactions like nitration and sulfonation under standard conditions. udayton.edu While direct experimental data for electrophilic substitution on this compound is scarce, it is reasonable to extrapolate that such reactions would be challenging and require harsh conditions, if they proceed at all.
Computational studies on the nitration of pyridine derivatives have highlighted the significant deactivation of the ring system towards electrophiles, particularly when the nitrogen atom is protonated in acidic media, which are often required for nitration. rsc.org Any potential electrophilic attack on the thiazolo[5,4-b]pyridine ring would likely be directed by the existing substituents and the inherent electronic distribution within the fused system, though such reactions are not commonly reported.
Mechanistic Investigations of Key Derivatization and Transformation Reactions
The derivatization of this compound can occur at two primary sites: the brominated pyridine ring and the bromomethyl group attached to the thiazole ring. The mechanisms of these transformations are crucial for understanding and controlling the outcome of synthetic modifications.
Transformations at the 6-Bromo Position
As discussed, the 6-bromo substituent is susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) Mechanism: The reaction with nucleophiles proceeds via a bimolecular addition-elimination mechanism. The rate-determining step is typically the initial attack of the nucleophile to form the resonance-stabilized Meisenheimer intermediate. The stability of this intermediate is key to the facility of the reaction.
Suzuki-Miyaura Cross-Coupling Mechanism: This reaction follows a well-established catalytic cycle involving a palladium catalyst. nih.gov The key steps are:
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the thiazolo[5,4-b]pyridine, forming a Pd(II) intermediate.
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, typically facilitated by a base.
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
Reactivity of the 2-(Bromomethyl) Group
The bromomethyl group at the 2-position of the thiazole ring is a highly reactive site for nucleophilic substitution. This reactivity is analogous to that of benzylic halides, where the leaving group is attached to a carbon adjacent to an aromatic ring. The thiazole ring can stabilize the transition state and any potential carbocation intermediate.
SN2 Mechanism: With strong, unhindered nucleophiles, the reaction is likely to proceed via a concerted SN2 mechanism. The nucleophile attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion in a single step.
SN1 Mechanism: In the presence of weaker nucleophiles or under conditions that favor ionization (e.g., polar protic solvents), an SN1 mechanism may be operative. This would involve the initial, rate-determining departure of the bromide ion to form a relatively stable thiazolylmethyl carbocation. This carbocation is stabilized by resonance with the thiazole ring. The nucleophile then rapidly attacks the carbocation to form the product.
The specific mechanism (SN1 vs. SN2) will depend on the nature of the nucleophile, the solvent, and the reaction conditions. The high reactivity of this group allows for the facile introduction of a wide variety of functional groups, such as alcohols, ethers, amines, and thiols, by reaction with the appropriate nucleophiles.
Below is a table summarizing the reactivity at the two key positions of this compound:
| Reactive Site | Reaction Type | Common Reagents | Mechanistic Pathway |
| 6-Bromo | Nucleophilic Aromatic Substitution | Amines, Alkoxides, Thiolates | SNAr (Addition-Elimination) |
| 6-Bromo | Suzuki-Miyaura Coupling | Arylboronic acids, Pd catalyst, Base | Catalytic Cycle (Oxidative Addition, Transmetalation, Reductive Elimination) |
| 2-(Bromomethyl) | Nucleophilic Substitution | Alcohols, Amines, Cyanide, etc. | SN2 or SN1 |
Computational and Advanced Spectroscopic Characterization in Research of 6 Bromo 2 Bromomethyl Thiazolo 5,4 B Pyridine
Advanced Spectroscopic Methods for Definitive Structural Elucidation
Spectroscopic techniques are fundamental to the structural elucidation of novel compounds. However, no specific data for 6-Bromo-2-(bromomethyl)thiazolo[5,4-b]pyridine has been reported using these methods.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
There is no available High-Resolution Mass Spectrometry (HRMS) data for this compound in scientific literature. This technique is crucial for experimentally determining the precise molecular formula of a compound by measuring its mass-to-charge ratio with very high accuracy. For other derivatives of thiazolo[5,4-b]pyridine (B1319707), HRMS has been used to confirm their elemental composition, but such an analysis for the title compound has not been published. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Connectivity and Stereochemical Assignments
No published Nuclear Magnetic Resonance (NMR) spectra (¹H NMR, ¹³C NMR, or other multidimensional experiments) are available for this compound. NMR spectroscopy is the cornerstone of chemical structure determination, providing detailed information about the connectivity of atoms within a molecule. While studies on related compounds have utilized NMR to characterize the thiazolo[5,4-b]pyridine core, the specific chemical shifts and coupling constants for this compound have not been documented. nih.govmdpi.com
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Information on the vibrational properties of this compound from Infrared (IR) or Raman spectroscopy is not present in the available literature. These methods are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.
X-ray Crystallography for Solid-State Molecular Architecture and Conformation
There are no published reports on the single-crystal X-ray diffraction analysis of this compound. This powerful technique provides definitive proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and crystal packing information.
Computational Chemistry for Molecular Structure, Reactivity Prediction, and Mechanistic Insights
Computational studies are often employed to complement experimental data, offering insights into molecular properties and reactivity.
Density Functional Theory (DFT) Calculations for Electronic Structure, Energetics, and Spectroscopic Property Prediction
No specific Density Functional Theory (DFT) calculations for this compound have been reported. DFT is a computational quantum mechanical modeling method used to investigate the electronic structure, geometry, and energetic properties of molecules. Such studies would typically predict optimized geometries, HOMO-LUMO energy gaps, and theoretical vibrational spectra, but this information has not been generated or published for the title compound.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations offer a powerful lens through which to examine the dynamic behavior of this compound at an atomic level. mdpi.com By simulating the motion of atoms and molecules over time, researchers can elucidate the conformational landscape of the compound and its interactions with surrounding molecules, such as solvents or biological macromolecules. nih.gov
MD simulations can reveal the preferred three-dimensional arrangements (conformers) of this compound and the energetic barriers between them. This is crucial for understanding its structural flexibility, which can influence its binding affinity to biological targets. Furthermore, these simulations can characterize the non-covalent interactions, including hydrogen bonds, halogen bonds, and van der Waals forces, that govern its behavior in different environments. For instance, in an aqueous solution, MD simulations can map the hydration shell around the molecule, providing insights into its solubility and partitioning properties. In the context of a protein binding pocket, MD simulations can illuminate the specific intermolecular contacts that stabilize the ligand-protein complex, offering a dynamic perspective that complements static docking models. physchemres.org
A hypothetical MD simulation of this compound could involve the following parameters and yield valuable data, as illustrated in the table below.
| Simulation Parameter | Typical Value/Condition | Information Gained |
|---|---|---|
| Force Field | AMBER, CHARMM, or GROMOS | Describes the potential energy of the system. |
| Solvent Model | TIP3P or SPC/E water model | Simulates the effect of an aqueous environment. |
| Simulation Time | 100-500 nanoseconds | Allows for the observation of significant conformational changes. |
| Temperature and Pressure | 300 K and 1 bar (NPT ensemble) | Mimics physiological conditions. |
Prediction of Chemical Shifts and Collision Cross Sections (CCS) for Isomer Differentiation and Characterization
Advanced computational methods play a pivotal role in predicting spectroscopic and spectrometric properties, which are invaluable for the structural elucidation and differentiation of isomers. For this compound, the prediction of nuclear magnetic resonance (NMR) chemical shifts and ion mobility-mass spectrometry (IM-MS) derived collision cross sections (CCS) are particularly significant.
Prediction of Chemical Shifts: Computational quantum mechanical methods, such as Density Functional Theory (DFT), can be employed to calculate the theoretical ¹H and ¹³C NMR chemical shifts of this compound. These predicted spectra can be compared with experimental data to confirm the chemical structure and to distinguish it from potential isomers. The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations.
Prediction of Collision Cross Sections (CCS): IM-MS is a powerful analytical technique that separates ions based on their size, shape, and charge in the gas phase. nih.gov The CCS is a key parameter derived from IM-MS, representing the effective area of an ion as it tumbles and collides with a buffer gas. nih.gov Machine learning models and other computational approaches can predict the CCS of a molecule based on its three-dimensional structure. nih.govnih.gov These predicted CCS values can be instrumental in differentiating between isomers of this compound that may have identical mass-to-charge ratios and similar fragmentation patterns in mass spectrometry. arxiv.orgarxiv.org The use of predicted CCS values can significantly enhance the confidence in compound identification, especially when authentic reference standards are unavailable. nih.gov
The table below outlines the potential application of these predictive methods for the characterization of this compound.
| Predicted Parameter | Computational Method | Application in Characterization |
|---|---|---|
| ¹H and ¹³C NMR Chemical Shifts | Density Functional Theory (DFT) | Structural verification and isomer differentiation. |
| Collision Cross Section (CCS) | Machine Learning Models, Molecular Dynamics | Distinguishing between structural isomers and conformers. nih.gov |
Ligand-Protein Docking Studies in the Context of Rational Molecular Design and Target Engagement Principles
Ligand-protein docking is a computational technique that predicts the preferred orientation of a small molecule when bound to a larger target protein. This method is fundamental to rational molecular design, providing insights into the binding mode and affinity of potential drug candidates. rjptonline.orgdntb.gov.ua For this compound, docking studies can be employed to explore its potential interactions with various biological targets, such as kinases or other enzymes implicated in disease pathways. actascientific.com
The process of molecular docking involves sampling a multitude of possible conformations of the ligand within the protein's binding site and then using a scoring function to rank these poses based on their predicted binding affinity. frontiersin.org The results of docking studies can guide the structural modification of this compound to enhance its binding potency and selectivity for a specific target. For example, the bromine atoms on the thiazolo[5,4-b]pyridine core can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor interactions. nih.govnih.gov
The principles of target engagement can be further investigated by analyzing the key interactions predicted by docking simulations. These interactions might include hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the protein's active site. rjptonline.org Understanding these interactions is crucial for the rational design of more effective and specific inhibitors based on the this compound scaffold. actascientific.com
A hypothetical docking study of this compound against a protein kinase could yield the following types of data, which are essential for rational drug design.
| Docking Output | Significance in Rational Molecular Design |
|---|---|
| Binding Affinity (e.g., kcal/mol) | Predicts the strength of the ligand-protein interaction. |
| Predicted Binding Pose | Shows the orientation of the ligand in the active site. |
| Key Interacting Residues | Identifies the specific amino acids involved in binding. |
| Types of Interactions | Details the nature of the forces stabilizing the complex (e.g., hydrogen bonds, halogen bonds). |
Advanced Applications and Future Directions in Chemical Research Involving 6 Bromo 2 Bromomethyl Thiazolo 5,4 B Pyridine
6-Bromo-2-(bromomethyl)thiazolo[5,4-b]pyridine as a Versatile Synthetic Intermediate
The reactivity of the two bromine atoms in this compound—one on the pyridine (B92270) ring and one in the methyl group attached to the thiazole (B1198619) ring—allows for a wide range of chemical transformations. This dual reactivity is key to its role as a versatile synthetic intermediate. The bromo group on the pyridine ring is amenable to various cross-coupling reactions, enabling the introduction of diverse substituents, while the bromomethyl group serves as a potent electrophile for nucleophilic substitution reactions.
Precursor in the Total Synthesis of Complex Natural Products and Analogues
While direct examples of the use of this compound in the total synthesis of natural products are not extensively documented in publicly available literature, its structural motifs are present in various biologically active compounds. The thiazolopyridine core is a key feature in a number of synthetic molecules with significant biological activity. The functional handles on this compound make it an ideal starting material for the synthesis of analogues of natural products that contain the thiazolo[5,4-b]pyridine (B1319707) scaffold. Synthetic chemists can leverage the reactivity of this intermediate to construct complex molecular architectures that mimic or improve upon the properties of naturally occurring substances.
Scaffold for the Development of Diverse Heterocyclic Compound Libraries
The development of libraries of diverse heterocyclic compounds is a cornerstone of modern drug discovery. This compound is an excellent scaffold for this purpose. The sequential or one-pot modification of its two reactive sites allows for the rapid generation of a multitude of derivatives. For instance, the bromine on the pyridine ring can be functionalized through Suzuki or Stille coupling reactions to introduce a variety of aryl or heteroaryl groups. Subsequently, the bromomethyl group can be reacted with a range of nucleophiles such as amines, thiols, or alcohols to further diversify the molecular structure. This approach enables the creation of large and varied compound libraries for high-throughput screening to identify new drug candidates. Thiazolopyridine derivatives have shown a wide range of biological activities, including anti-tubercular, anti-inflammatory, and anti-cancer properties.
Exploration of Thiazolo[5,4-b]pyridine Frameworks in Advanced Material Science
The unique electronic properties of the thiazolo[5,4-b]pyridine core make it an attractive candidate for applications in materials science. The fused aromatic system provides rigidity and planarity, which are desirable characteristics for organic electronic materials.
Development of Organic Electronic Materials and Optoelectronic Devices (e.g., OLEDs, Chemo- and Biosensors)
The thiazolo[5,4-d]thiazole (B1587360) fused (bi)heterocycle, a related structure, is recognized as an electron-deficient system with high oxidative stability and a rigid planar structure that facilitates efficient intermolecular π–π overlap. These properties are highly sought after for applications in organic electronics. Thiazolo[5,4-d]thiazoles have been investigated as promising building blocks in the synthesis of semiconductors for plastic electronics. The introduction of the thiazolo[5,4-b]pyridine scaffold into organic molecules can be used to tune their electronic and photophysical properties for use in organic light-emitting diodes (OLEDs). The electron-withdrawing nature of the pyridine and thiazole rings can be balanced by the introduction of electron-donating groups through reactions at the bromine-substituted positions of this compound. This allows for the design of materials with specific energy levels for efficient charge transport and emission in OLED devices.
Furthermore, the thiazolo[5,4-b]pyridine framework can be incorporated into metal-organic frameworks (MOFs) to create luminescent sensors. The nitrogen and sulfur atoms in the heterocyclic system can act as coordination sites for metal ions, while the extended π-system can give rise to fluorescent properties. These luminescent MOFs can be designed to detect the presence of specific environmental contaminants.
Application in Catalysis and the Design of Novel Ligand Systems
The nitrogen and sulfur atoms within the thiazolo[5,4-b]pyridine scaffold provide potential coordination sites for metal ions, making it a promising platform for the design of novel ligands in catalysis. By modifying the substituents on the core structure using this compound as a starting point, it is possible to create ligands with tailored steric and electronic properties. These ligands can then be used to form metal complexes that can act as catalysts for a variety of organic transformations. The ability to fine-tune the ligand structure allows for the optimization of catalyst activity, selectivity, and stability.
Structure-Activity Relationship (SAR) Studies within Thiazolopyridine Derivatives: A Theoretical and Mechanistic Focus
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. The thiazolo[5,4-b]pyridine scaffold has been the subject of numerous SAR studies, particularly in the context of kinase inhibition. For example, a study on novel thiazolo[5,4-b]pyridine derivatives as phosphoinositide 3-kinase (PI3K) inhibitors revealed that the sulfonamide functionality was important for PI3Kα inhibitory activity. Another key finding was that having a pyridyl group attached to the thiazolo[5,4-b]pyridine core was crucial for inhibitory potency, as replacing it with a phenyl group led to a significant decrease in activity.
In another study focusing on c-KIT inhibitors to overcome imatinib (B729) resistance, functionalization at the 6-position of the thiazolo[5,4-b]pyridine scaffold was explored for the first time, leading to the identification of novel and potent inhibitors. Molecular docking simulations of synthesized thiazolo[5,4-b]pyridine derivatives have shown that they can form essential interactions with key amino acid residues in the target protein, such as Cys797, indicating potential for target engagement.
Rational Design Principles for Modulating Molecular Interactions and Binding Affinities
The rational design of inhibitors based on the thiazolo[5,4-b]pyridine scaffold is a key strategy in modern drug discovery. nih.gov This process relies heavily on understanding structure-activity relationships (SAR) and employing computational techniques to predict and enhance binding affinities with target biomolecules. nih.govarxiv.org
The thiazolo[5,4-b]pyridine core is a versatile framework in pharmaceutical development due to its diverse chemical reactivity and wide range of biological activities. researchgate.net In the design of kinase inhibitors, for example, this scaffold acts as a hinge-binder, mimicking the hydrogen bonding motif of adenine (B156593) in ATP. nih.govmdpi.com The bromine atom at the 6-position of the pyridine ring can significantly influence the compound's electronic properties and provides a handle for further functionalization, often through cross-coupling reactions like the Suzuki coupling, to introduce various aryl or heteroaryl groups. nih.govnih.gov These modifications are crucial for exploring the binding pocket of the target enzyme and establishing additional interactions that enhance potency and selectivity.
Structure-activity relationship studies on thiazolo[5,4-b]pyridine derivatives have revealed key insights for optimizing inhibitory activity. For instance, in the development of c-KIT inhibitors, modifications at different positions of the core structure led to the identification of potent derivatives capable of overcoming drug resistance. nih.gov Similarly, for quinazoline-based inhibitors, SAR analysis showed that different substitutions significantly affected their anticancer activities. nih.gov Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are instrumental in this process. nih.govnih.gov These techniques allow researchers to visualize binding modes, predict binding energies, and identify key interactions, such as hydrogen bonds and hydrophobic contacts, which guide the synthesis of more effective and selective molecules. nih.govnih.govnih.gov
Table 1: Structure-Activity Relationship (SAR) Insights for Thiazolo[5,4-b]pyridine Derivatives
| Target | Core Scaffold | Key Substitutions | Impact on Activity | Reference |
| c-KIT | Thiazolo[5,4-b]pyridine | Varied substitutions via Suzuki coupling | Identification of potent inhibitors (e.g., 6r) overcoming imatinib resistance. | nih.gov |
| EGFR-TK | Thiazolo[5,4-b]pyridine | 2-methylphenyl-sulfonamide derivatives | Emergence of potent agents (e.g., 10k) with high selectivity for cancer cells. | nih.gov |
| EGFR | 6-Bromo quinazoline | Aliphatic linkers at the 2-thiol position | Increased potency against MCF-7 and SW480 cell lines. | nih.gov |
Mechanistic Basis of Molecular Interactions with Biomolecular Targets (e.g., Kinases, Enzymes)
The therapeutic efficacy of this compound derivatives often stems from their ability to interact with high specificity at the active sites of biomolecular targets like kinases and enzymes. nih.gov Kinases, which play a crucial role in cell signaling and regulation, are common targets for inhibitors based on this scaffold. mdpi.comnih.gov
These inhibitors typically function as ATP-competitive agents, binding to the ATP-binding pocket of the kinase. mdpi.comnih.gov The nitrogen atoms within the thiazolo[5,4-b]pyridine ring system are critical for forming hydrogen bonds with the "hinge region" of the kinase, a conserved sequence of amino acids that connects the N- and C-lobes of the enzyme. nih.gov This interaction anchors the inhibitor in the active site.
Hydrophobic Interactions: Aromatic and aliphatic side chains on the inhibitor fit into hydrophobic pockets within the active site, displacing water molecules and contributing favorably to the binding energy. nih.gov
π-π Stacking: The planar aromatic structure of the thiazolo[5,4-b]pyridine core can engage in π-π stacking interactions with aromatic residues like phenylalanine (Phe) or tryptophan (Trp) in the binding site. nih.gov
The bromomethyl group at the 2-position is a reactive electrophile that can potentially form a covalent bond with a nearby nucleophilic residue (such as cysteine) in the active site, leading to irreversible inhibition. This mechanism can result in prolonged duration of action and high potency.
Table 2: Key Molecular Interactions of Fused Pyridine Heterocycles with Kinase Targets
| Inhibitor Class | Kinase Target | Key Interacting Residues | Types of Interactions | Reference |
| Thiazolo[5,4-b]pyridines | EGFR-TK | Cys797 | Hydrogen bonding | nih.gov |
| Pyrazolopyridines | ITK | Hinge region residues, Phe435 | Hydrogen bonding, π-π stacking | nih.gov |
| 6-Bromo quinazolines | EGFR | Lys721 | Hydrogen bonding, π-anion interactions | nih.gov |
| Pyrazolopyrimidinones | CDK2/CDK4 | Specific kinase residues | Hydrogen bonding | nih.gov |
Emerging Methodologies and Innovative Synthetic Strategies for Related Fused Nitrogen Heterocycles
The growing interest in fused nitrogen heterocycles like thiazolo[5,4-b]pyridine has spurred the development of novel and efficient synthetic methodologies. ias.ac.infrontiersin.org These strategies aim to improve yields, increase molecular diversity, and provide access to complex structures from readily available starting materials. researchgate.net
A common and powerful method for constructing the thiazolo[5,4-b]pyridine core involves the cyclization of substituted aminopyridines. For instance, the synthesis can begin with a commercially available substituted chloropyridine, which undergoes reactions to form an aminothiazole ring, followed by further modifications. nih.gov Palladium-catalyzed cross-coupling reactions, particularly the Suzuki coupling, are frequently employed to introduce diverse substituents onto the pyridine ring, which is a crucial step in building libraries of compounds for SAR studies. nih.govnih.gov
Other innovative approaches include:
One-Pot, Multi-Component Reactions (MCRs): These reactions combine three or more reactants in a single step to form complex products, offering high efficiency and atom economy. researchgate.net MCRs have been successfully used to generate pyrazolopyridine and other fused heterocyclic systems. researchgate.net
Base-Mediated Synthesis: Researchers have established simple, base-promoted syntheses of fused pyridine systems, such as furo[2,3-b]pyridines, avoiding the need for expensive metal catalysts. ias.ac.in
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields for the synthesis of heterocyclic compounds. researchgate.net
Green Chemistry Approaches: There is a growing focus on developing more environmentally friendly synthetic routes, such as using novel green solvents derived from biomass. researchgate.net
Photocatalysis: Visible-light-triggered photocatalysis represents a sustainable and energy-efficient method for synthesizing heterocycles, often proceeding at room temperature without the need for harsh reagents. frontiersin.org
These advanced synthetic strategies not only facilitate the production of known compounds but also open up avenues for creating novel fused nitrogen heterocycles with unique structural features and potentially enhanced biological activities. ias.ac.infrontiersin.org
Q & A
Q. What computational tools predict the compound’s selectivity across kinase targets?
- Methodology :
- Docking simulations (AutoDock Vina) against kinase panels (e.g., PI3K, VEGFR2, c-KIT) prioritize selective analogs.
- Machine learning models (Random Forest, SVM) trained on kinase inhibition datasets predict off-target risks .
Tables
Q. Table 1. Key Substituents and Their Effects on c-KIT Inhibition
| Substituent (R1) | IC₅₀ (µM) | Binding Pocket Interaction |
|---|---|---|
| 3-(Trifluoromethyl)phenyl | 9.87 | Hydrophobic pocket fit |
| Phenyl | >50 | Weak van der Waals contacts |
| 4-Methoxyphenyl | 23.4 | Moderate H-bonding |
Q. Table 2. Synthetic Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst Loading | 0.1 equiv Pd(OAc)₂ | 81% yield |
| Ligand | SPhos | Reduces side products |
| Solvent | Toluene | Enhances coupling efficiency |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
